molecular formula C27H38O4 B1228845 Stypoldione CAS No. 71103-05-4

Stypoldione

Cat. No. B1228845
CAS RN: 71103-05-4
M. Wt: 426.6 g/mol
InChI Key: LLWMPGSQZXZZAE-JZFVXYNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Stypoldione is an ortho-quinone monoalcohol with a molecular weight of 426 . It is derived from the brown seaweed Stypopodium zonale . It was discovered during a study by Gerwick & Fenical (1981) which was investigating mechanisms of chemical defense against foraging in the marine environment .


Synthesis Analysis

The synthesis of Stypoldione involves a biomimetic approach to the novel spirobenzoquinonefuran unit . This strategy has close similarities to the probable biogenesis of this portion of the natural product .


Molecular Structure Analysis

Stypoldione has a molecular formula of C27H38O4 . Its average mass is 426.588 Da and its monoisotopic mass is 426.277008 Da .


Chemical Reactions Analysis

Stypoldione is known to react covalently with the sulfhydryl groups of a number of proteins including tubulin and with sulfhydryl groups of peptides and small molecules . Thus, Stypoldione could potentially react with a large number of cellular targets .


Physical And Chemical Properties Analysis

Stypoldione has a molecular formula of C27H38O4 . Its average mass is 426.588 Da and its monoisotopic mass is 426.277008 Da .

Scientific Research Applications

Pharmacological Properties

Stypoldione, derived from the brown seaweed Stypopodium zonale, exhibits interesting pharmacological properties. Initially discovered for its ichthyotoxicity (toxicity to fish), it represents a significant chemical defense mechanism in marine environments. Notably, it was chosen for further study due to its chemical stability, despite not being the most potent compound extracted from the alga (O’Brien et al., 1984).

Cell Division Inhibition

Stypoldione has been found to inhibit cell division in marine embryos and mammalian cell cultures. This inhibition might be attributed to its interaction with microtubules, crucial components in cell division, and its ability to covalently bind with the sulfhydryl groups of proteins like tubulin (O'Brien et al., 1989).

Molecular Interaction

Stypoldione's o-quinone functional group enables it to bind covalently to the sulfhydryl groups of thiol-containing compounds. This interaction is hypothesized to be the basis for its biological actions, including the inhibition of various biological processes (O'Brien et al., 1986).

Synthetic Applications

Efforts have been made in the formal total synthesis of stypoldione, using photochemically triggered electron transfer to initiate biomimetic-type cascade cyclizations of terpenoid polyalkenes. This synthesis approach reflects stypoldione's potential in the field of organic chemistry and drug discovery (Xing & Demuth, 2001).

Cell Cycle Impact

Research indicates that stypoldione affects cell cycle progression, DNA and protein synthesis, and cell division in cultured sea urchin embryos. Its influence on these fundamental biological processes highlights its potential as a tool in cellular biology research (White & Jacobs, 1983).

Inhibition of Microtubule Assembly

Studies have shown that stypoldione can inhibit the assembly of microtubules in vitro, impacting the polymerization of tubulin, a key protein in microtubule formation. This inhibition has implications for understanding the mechanics of cellular structure and function (O'Brien et al., 1983).

properties

CAS RN

71103-05-4

Product Name

Stypoldione

Molecular Formula

C27H38O4

Molecular Weight

426.6 g/mol

IUPAC Name

(1S,2S,4aR,4bS,7S,8aR,10aR)-7-hydroxy-2,4b,7',8,8,10a-hexamethylspiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,2'-3H-1-benzofuran]-4',5'-dione

InChI

InChI=1S/C27H38O4/c1-15-13-18(28)22(30)17-14-27(31-23(15)17)16(2)7-8-20-25(5)11-10-21(29)24(3,4)19(25)9-12-26(20,27)6/h13,16,19-21,29H,7-12,14H2,1-6H3/t16-,19-,20+,21-,25-,26+,27-/m0/s1

InChI Key

LLWMPGSQZXZZAE-JZFVXYNCSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@]3(CC[C@@H](C([C@@H]3CC[C@]2([C@]14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C

SMILES

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C

Canonical SMILES

CC1CCC2C3(CCC(C(C3CCC2(C14CC5=C(O4)C(=CC(=O)C5=O)C)C)(C)C)O)C

synonyms

stypoldione

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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